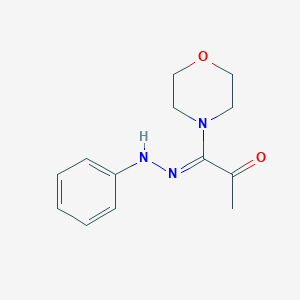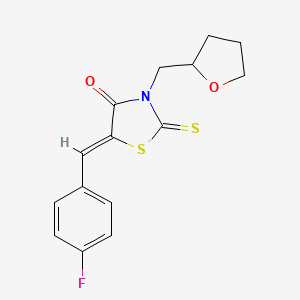
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide
説明
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide, also known as HODQ, is a synthetic compound that has been extensively studied for its potential biological applications. HODQ has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses. Finally, this compound has also been found to inhibit the activity of HIV-1 integrase, an enzyme that is involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, suggesting that it may have potential as an anti-inflammatory agent. Finally, this compound has also been found to inhibit the replication of the HIV virus, suggesting that it may have potential as an anti-viral agent.
実験室実験の利点と制限
One of the major advantages of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide is its broad range of biological activities, which make it a potentially useful therapeutic agent for a variety of diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are a number of future directions for research on N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide. One potential avenue of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, future research is needed to evaluate the safety and efficacy of this compound in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
科学的研究の応用
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N'-methylethanediamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic agent. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, this compound has also been found to possess anti-viral properties, making it a potential treatment for viral infections such as HIV.
特性
IUPAC Name |
N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-13-11(18)12(19)15-8-9(16)6-4-2-3-5-7(6)14-10(8)17/h2-5H,1H3,(H,13,18)(H,15,19)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCQQYXXAIZWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)


![5-({3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3895819.png)
![methyl 5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3895827.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3895841.png)
![5-[4-(diethylamino)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895842.png)

![2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3895850.png)

![1-(2-fluorobenzyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3895869.png)
![N-[2-(2-furyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B3895874.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895876.png)